molecular formula C9H11F2NO B1624522 2-Dimethylaminomethyl-4,5-difluoro-phenol CAS No. 704884-78-6

2-Dimethylaminomethyl-4,5-difluoro-phenol

Cat. No. B1624522
M. Wt: 187.19 g/mol
InChI Key: VVNLJNPGCNVLMC-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-4,5-difluoro-phenol is a chemical compound with the molecular formula C9H11F2NO . It is also known by the synonym 4,5-difluoro-2-hydroxy-N,N-dimethylbenzylamine .


Molecular Structure Analysis

The molecular structure of 2-Dimethylaminomethyl-4,5-difluoro-phenol consists of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The exact mass of the molecule is 187.08100 .

Scientific Research Applications

Novel Membrane Fabrication

One application involves the synthesis of novel polymers with enhanced properties for membrane technology. Qing Li et al. (2014) synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety, incorporating it onto poly(2,6-dimethyl-1,4-phenylene oxide) to obtain a quaternary ammonium functionalized polymer. This material exhibited high conductivity, low swelling ratio, and water uptake, indicating its potential in creating efficient and durable membranes for various industrial applications (Li et al., 2014).

Catalyst Development

Another research domain focuses on the development of catalysts for chemical transformations. Zhihui Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. Their findings revealed a detailed mechanism of action, demonstrating the catalyst's efficiency and recyclability in facilitating the formation of acylated products under base-free conditions (Liu et al., 2014).

Synthesis of Complex Dyes

The synthesis of complex dyes with environmental sensitivity is another significant application. T. Bura et al. (2011) developed a method for synthesizing butterfly-shaped difluoroboradiaza-s-indacenes with varying substituents, demonstrating their sensitivity to pH changes. This research opens avenues for creating advanced materials for sensors and imaging technologies sensitive to environmental changes (Bura et al., 2011).

Green Chemistry

In the realm of green chemistry, Wei Li et al. (2017) reported on the bimetallic Ni–Cu catalyzed dehydrogenation–hydrogenation coupling process for the synchronized production of phenol and 2,5-dimethylfuran from biomass-derived substrates. This method stands out for its high yield and environmental friendliness, highlighting the importance of sustainable chemical processes (Li et al., 2017).

Bioactivity Studies

Moreover, research into the bioactivities of chemicals related to 2-Dimethylaminomethyl-4,5-difluoro-phenol is critical. Studies on Schiff bases and their metal complexes, as conducted by Noor Uddin et al. (2020), offer insights into their potential as anticancer agents. These compounds demonstrated notable cytotoxicity against cancer cell lines, suggesting their utility in developing new therapeutic agents (Uddin et al., 2020).

properties

IUPAC Name

2-[(dimethylamino)methyl]-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12(2)5-6-3-7(10)8(11)4-9(6)13/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNLJNPGCNVLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437154
Record name 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylaminomethyl-4,5-difluoro-phenol

CAS RN

704884-78-6
Record name 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 g of 3,4-difluorophenol are initially charged in 408 ml of 40% aqueous dimethylamine solution and cooled to 0° C. At 0-5° C., 276 ml of 37% aqueous formaldehyde solution are added dropwise within 60 min. The mixture is kept at 5-10° C. for 2 hours and subsequently stirred at room temperature for 20 hours. The mixture is admixed with 600 ml of water. The organic phase is removed, the aqueous phase is extracted twice with dichloromethane, the combined organic phases are dried and the solvent is distilled off under reduced pressure. The crude product is subsequently fractionally distilled under reduced pressure. 395 g (65% of theory) of a colourless liquid having a boiling point of 93° C. at 16 mbar are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
408 mL
Type
reactant
Reaction Step One
Quantity
276 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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